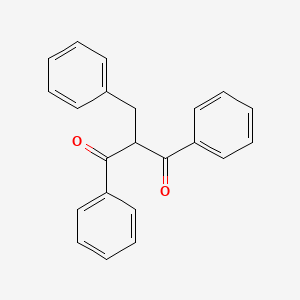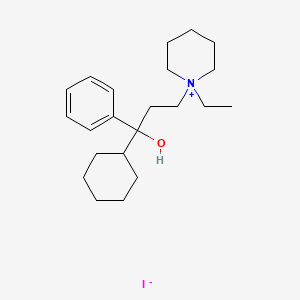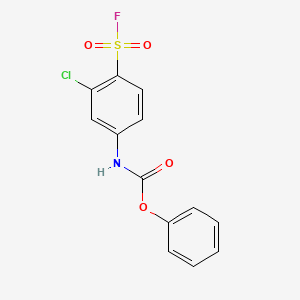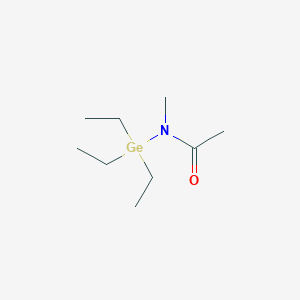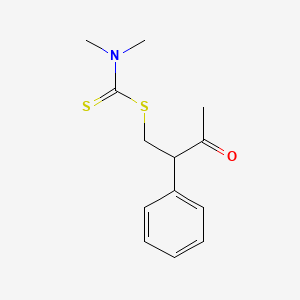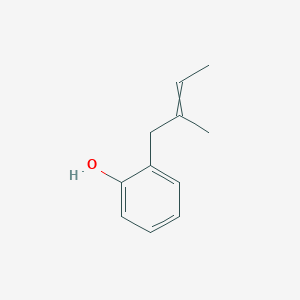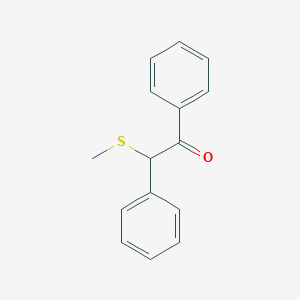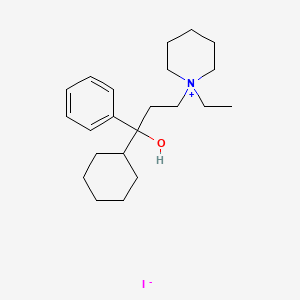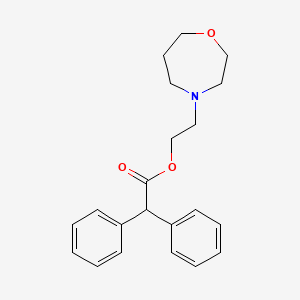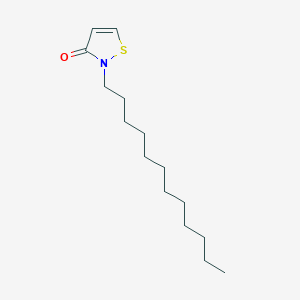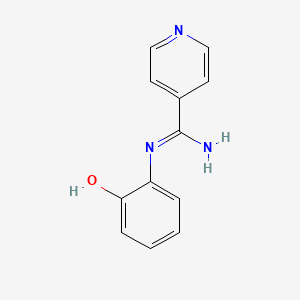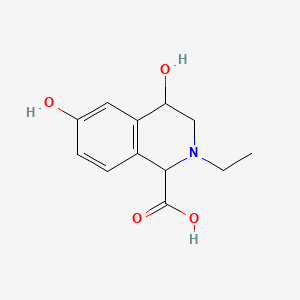
Colensoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of colensoic acid typically involves the extraction from lichen species such as Stereocaulon colensoi. The process includes:
Extraction: Using organic solvents like methanol or ethanol to extract the compound from the lichen.
Purification: Employing techniques such as thin-layer chromatography and high-performance liquid chromatography to purify the extracted compound.
Industrial Production Methods: Industrial production of this compound is not widely established due to its natural abundance in lichens. advancements in biotechnological methods may pave the way for large-scale production in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Colensoic acid undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Participates in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms.
Applications De Recherche Scientifique
Colensoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying depsidone chemistry and its reactivity.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of colensoic acid involves its interaction with various molecular targets and pathways. It is known to:
Inhibit Enzymes: Acts as an inhibitor of specific enzymes involved in inflammatory and oxidative processes.
Modulate Signaling Pathways: Influences cellular signaling pathways that regulate inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Lobaric Acid: Another depsidone with similar biological activities.
Norlobaric Acid: Shares structural similarities and biological properties with colensoic acid.
Uniqueness: this compound is unique due to its specific structural features and the distinct biological activities it exhibits. Its presence in certain lichen species also adds to its uniqueness compared to other depsidones.
Propriétés
Numéro CAS |
31676-87-6 |
|---|---|
Formule moléculaire |
C25H30O7 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
3-hydroxy-9-methoxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid |
InChI |
InChI=1S/C25H30O7/c1-4-6-8-10-15-12-16(30-3)13-19-21(15)25(29)32-20-14-18(26)22(24(27)28)17(23(20)31-19)11-9-7-5-2/h12-14,26H,4-11H2,1-3H3,(H,27,28) |
Clé InChI |
RWVJYKHAFMWADK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CCCCC)C(=O)O)O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-hydroxyethyl)-4-phenyl-10H-pyrrolo[3,4-a]carbazole-1,3-dione](/img/structure/B14697568.png)
